molecular formula C17H17ClN2 B2620426 2-(3-Chloropyridin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane CAS No. 2380057-32-7

2-(3-Chloropyridin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane

Cat. No.: B2620426
CAS No.: 2380057-32-7
M. Wt: 284.79
InChI Key: MVWQCBVTEPWMBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

CDA is synthesized via the reflux method. A stoichiometric ratio of 1:1 of an aqueous solution of ethanol with 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde and 2-(6-chloro-pyridin-3-yl)acetohydrazide is subjected to refluxing .


Molecular Structure Analysis

The crystal structure of CDA has been elucidated using single crystal X-ray diffraction. Density functional theory (DFT) calculations predict its molecular geometry, electronic structure, vibrational spectra, natural bonding orbitals (NBO), frontier molecular orbitals (FMO), and molecular electrostatic potential (MEP) .


Physical and Chemical Properties Analysis

  • Nonlinear Optical Properties : CDA demonstrates significant two-photon absorption, nonlinear refraction, and optical limiting under continuous wave (CW) conditions. Its second harmonic generation (SHG) efficiency surpasses that of KDP crystals .

Properties

IUPAC Name

2-(3-chloropyridin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2/c18-15-10-19-7-6-16(15)20-11-17(12-20)8-14(9-17)13-4-2-1-3-5-13/h1-7,10,14H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWQCBVTEPWMBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CN(C2)C3=C(C=NC=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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